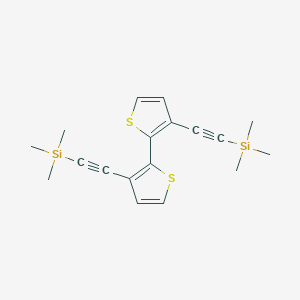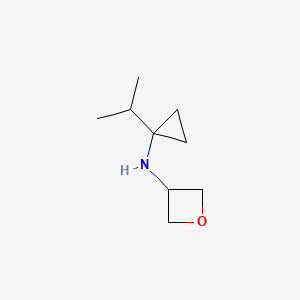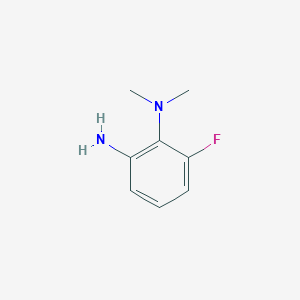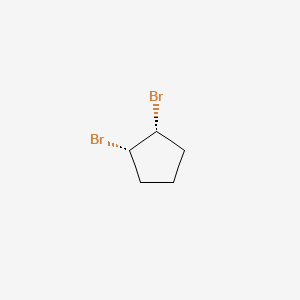
3,3'-Bis((trimethylsilyl)ethynyl)-2,2'-bithiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene is an organosilicon compound that features two trimethylsilyl groups attached to ethynyl groups, which are further connected to a bithiophene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of thiophene derivatives.
Introduction of Ethynyl Groups: Ethynyl groups are introduced via a Sonogashira coupling reaction, which involves the reaction of a bromo-substituted bithiophene with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Final Product Formation: The final product, 3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene, is obtained after purification steps such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Biological Studies:
作用机制
The mechanism by which 3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The trimethylsilyl groups provide stability and solubility, enhancing the compound’s processability and performance in various applications.
相似化合物的比较
Similar Compounds
3,3’-Bis(trimethylsilyl)buta-1,3-diyne: Known for its thermal stability and similar electronic properties.
1-Ethynyl-3,5-bis(trifluoromethyl)benzene: Features ethynyl groups and is used in similar electronic applications.
3-Ethynylthiophene: Another thiophene derivative with ethynyl groups, used in organic electronics.
Uniqueness
3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene stands out due to its bithiophene core, which provides enhanced conjugation and electronic properties compared to single thiophene derivatives. The presence of trimethylsilyl groups also imparts additional stability and solubility, making it a versatile compound for various applications.
属性
分子式 |
C18H22S2Si2 |
|---|---|
分子量 |
358.7 g/mol |
IUPAC 名称 |
trimethyl-[2-[2-[3-(2-trimethylsilylethynyl)thiophen-2-yl]thiophen-3-yl]ethynyl]silane |
InChI |
InChI=1S/C18H22S2Si2/c1-21(2,3)13-9-15-7-11-19-17(15)18-16(8-12-20-18)10-14-22(4,5)6/h7-8,11-12H,1-6H3 |
InChI 键 |
IJQSXJPMPACJLU-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=C(SC=C1)C2=C(C=CS2)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358715.png)


![2-Amino-3-[(4-fluorobenzylidene)amino]-2-butenedinitrile](/img/structure/B13358735.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358741.png)


![N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide](/img/structure/B13358750.png)
![2-{[5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13358765.png)

![6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13358775.png)
![Methyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B13358780.png)
